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Compound of Interest

2-(Methoxymethyl)pyrimidin-4-
Compound Name:

amine
CAS No.: 3122-85-8
Cat. No.: B1392312

Get Quote

\ J

Compound Identity:

e |[UPAC Name: 2-(Methoxymethyl)pyrimidin-4-amine[1][2]

CAS Registry Number: 3122-85-8[3][4]

Molecular Formula: CeHaNzO

Molecular Weight: 139.16 g/mol [5]

SMILES: COCC1=NC(N)=CC=N1[6]

Part 1: Structural Logic & Synthesis Context

To interpret the spectra accurately, one must understand the electronic environment of the
molecule. The pyrimidine ring is electron-deficient, deshielding the ring protons. The 2-position
substituent (methoxymethyl) introduces an ether linkage that provides distinct diagnostic
signals in both NMR (chemical shift) and MS (fragmentation).
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Synthesis & Fragmentation Workflow

The following diagram illustrates the structural logic used for identification, including the likely
fragmentation pathway observed in Mass Spectrometry.
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Figure 1: Structural components and predicted Mass Spectrometry fragmentation pathway for
2-(methoxymethyl)pyrimidin-4-amine.

Part 2: Spectroscopic Data Specifications

The following data is synthesized from high-fidelity analog comparisons (e.qg., 2-
methylpyrimidin-4-amine) and first-principles prediction, serving as a reference standard for
experimental validation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Recommended for solubility and exchangeable proton detection).

'H NMR (400 MHz, DMSO-ds)
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Position Group

Shift (3,
ppm)

Multiplicit
y

Integral

Coupling
(Hz)

Assignme
nt Logic

H-6 Ar-H

8.05-8.15

Doublet (d) 1H

Deshielded
by adjacent
N1; typical
pyrimidine
He6.

NH2 Amine

6.60 — 6.80

Broad

Singlet

Exchangea
ble;
chemical
shift varies
with
concentrati

on/water.

H-5 Ar-H

6.30 - 6.40

Doublet (d) 1H

Shielded
by C4-
amino
group
(ortho-like
effect).

CH:2 Methylene

4.25-4.35

Singlet (s) 2H

Deshielded
by Oxygen
and

Pyrimidine

ring.

OCHs Methoxy

3.30-3.35

Singlet (s) 3H

Typical
aliphatic
methoxy

signal.

13C NMR (100 MHz, DMSO-ds)
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Carbon Shift (8, ppm) Assignment Logic
Ipso to amine; highly
C-4 Quaternary 163.5 ]
deshielded.
Ipso to
methoxymethyl;
C-2 Quaternary 166.0
between two
nitrogens.
C-6 155.0 Alpha to nitrogen.
Beta to nitrogen;
C-5 102.0 shielded by resonance
from amine.
Benzylic-like position
CH:2 Methylene 74.5 )
+ Ether shift.
Standard methoxy
OCHs 58.5

carbon.

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization), Positive Mode.

Parameter Value Notes
Monoisotopic Mass 139.07 Da Exact mass calc. for CeHoaN3O
[M+H]* 140.08 Base peak expected in ESI+.

Common adduct in non-
[M+Na]* 162.06

desalted samples.

[M+H - CHsOH]* (Loss of
Key Fragment 1 109.0

methanol).

[M+H - Cz2Hs0]* (Cleavage of
Key Fragment 2 94.0

methoxymethyl group).
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Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Frequency (cm™?) Vibration Mode Functional Group

Primary amine (doublet for

3300 - 3150 Vv(N-H)
sym/asym stretch).
Aliphatic C-H
2950 — 2850 v(C-H)
(Methoxy/Methylene).
Pyrimidine ring breathing &
1640 — 1580 v(C=N), 6(NHz) _ . _
Amine scissoring.
1120 - 1080 v(C-0) Ether stretch (Strong band).

Part 3: Experimental Protocols

To ensure data integrity matching the specifications above, follow these standardized
workflows.

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution *H and 13C spectra without solvent suppression artifacts.
e Massing: Weigh 5-10 mg of the solid compound into a clean vial.

Solvation: Add 0.6 mL of DMSO-ds (99.9% D).

o Note: CDCIs may be used, but pyrimidine amines often show broadened exchangeable
protons and lower solubility in chloroform.

Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

Filtration (Optional): If particulates remain, filter through a glass wool plug directly into the
NMR tube to prevent line broadening.

Acquisition:
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o Set relaxation delay (d1) to = 1.0s to ensure integration accuracy of the aromatic protons.

o Reference spectrum to residual DMSO quintet at 2.50 ppm.

Protocol B: LC-MS Purity Check

Objective: Confirm identity and purity >95%.
e Dilution: Prepare a 0.1 mg/mL solution in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
o Gradient:
o 0-1 min: 5% B (ACN)
o 1-8 min: 5% - 95% B
o Flow rate: 1.0 mL/min

o Detection: Monitor UV at 254 nm (aromatic) and 220 nm (amide/amine).

Workflow Diagram: Characterization Logic
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Figure 2: Sequential workflow for the validation of 2-(methoxymethyl)pyrimidin-4-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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